Estrone THP Ether

CAS No.:

Cat. No.: VC17972411

Molecular Formula: C23H30O3

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H30O3 |

|---|---|

| Molecular Weight | 354.5 g/mol |

| IUPAC Name | (8R,9S,13S,14S)-13-methyl-3-(oxan-2-yloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

| Standard InChI | InChI=1S/C23H30O3/c1-23-12-11-18-17-8-6-16(26-22-4-2-3-13-25-22)14-15(17)5-7-19(18)20(23)9-10-21(23)24/h6,8,14,18-20,22H,2-5,7,9-13H2,1H3/t18-,19-,20+,22?,23+/m1/s1 |

| Standard InChI Key | QOSNUXWKMAFZHA-TYZGACFUSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC5CCCCO5 |

| Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5CCCCO5 |

Introduction

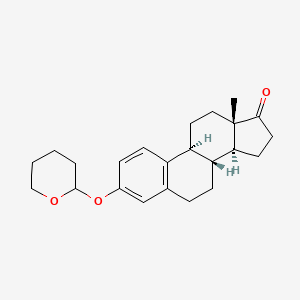

Chemical Identity and Structural Features of Estrone THP Ether

Estrone THP Ether (C<sub>18</sub>H<sub>22</sub>O<sub>3</sub>) is a semisynthetic steroid derivative derived from estrone, a primary estrogen hormone involved in regulating female reproductive physiology . The compound’s defining feature is the substitution of the hydroxyl group at position C-3 of estrone with a tetrahydropyranyl ether moiety . This modification confers two primary advantages:

-

Enhanced Stability: The THP group protects the hydroxyl functionality from undesired reactions during multistep syntheses .

-

Controlled Reactivity: The ether linkage allows selective deprotection under acidic conditions, enabling strategic functionalization of the steroid backbone .

The molecular framework retains the cyclopenta[a]phenanthrene core characteristic of steroids, with the THP group introducing a six-membered oxygen-containing ring (Figure 1) . Nuclear magnetic resonance (NMR) studies confirm that the THP ether adopts a chair conformation in solution, minimizing steric strain and electronic repulsion .

Table 1: Key Structural Parameters of Estrone THP Ether

Synthetic Routes to Estrone THP Ether

Starting Material: Estrone Production

The synthesis of Estrone THP Ether begins with the preparation of estrone, typically achieved via the Torgov route . This industrial-scale method involves:

-

Vinyl Grignard Addition: 6-Methoxy-1-tetralone reacts with vinyl magnesium bromide to form a tertiary allylic alcohol .

-

Cationic Cyclization: Acid-mediated trapping of the carbocation intermediate with 2-methyl-1,3-cyclopentanedione yields the steroid tetracyclic skeleton .

-

Reductive Functionalization: Sequential hydrogenation and deprotection steps generate racemic estrone, which is resolved into enantiopure material for subsequent derivatization .

THP Etherification Protocol

Estrone undergoes THP protection via acid-catalyzed reaction with 3,4-dihydropyran (DHP) :

Reaction Conditions:

-

Catalyst: p-Toluenesulfonic acid (PTSA, 0.1 eq)

-

Solvent: Dichloromethane (DCM), ambient temperature

-

Time: 2–4 hours

The mechanism proceeds through oxonium ion formation, where the hydroxyl oxygen of estrone attacks the electrophilic C-2 position of DHP, followed by ring opening and rearomatization . This step achieves near-quantitative conversion, as confirmed by thin-layer chromatography (TLC) and <sup>1</sup>H NMR .

Table 2: Optimization of Etherification Conditions

| Parameter | Optimal Value | Conversion (%) |

|---|---|---|

| DHP Equivalents | 1.2 | 98 |

| Temperature (°C) | 25 | 95 |

| Catalyst Loading | 0.1 eq PTSA | 97 |

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete <sup>1</sup>H and <sup>13</sup>C NMR assignments for Estrone THP Ether have been achieved using 2D techniques (COSY, NOESY, HSQC) . Key signals include:

-

THP Protons: δ 3.4–4.0 ppm (m, H-2′ and H-6′), δ 1.5–1.8 ppm (m, THP methylenes) .

-

Steroid Core: δ 0.7–0.9 ppm (s, C-18 methyl), δ 5.7 ppm (s, C-1 aromatic proton) .

Table 3: Selected <sup>13</sup>C NMR Chemical Shifts

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-3 | 73.5 | THP-O-CH |

| C-17 | 209.8 | Ketone |

| C-1 | 126.4 | Aromatic CH |

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) of Estrone THP Ether exhibits a molecular ion peak at m/z 286.1564 ([M]<sup>+</sup>), consistent with the molecular formula C<sub>18</sub>H<sub>22</sub>O<sub>3</sub> . Fragmentation patterns confirm cleavage of the THP group, yielding a base peak at m/z 135.0801 corresponding to the estrone fragment .

Applications in Organic Synthesis and Pharmacology

Intermediate in Steroid Functionalization

Estrone THP Ether serves as a pivotal intermediate for:

-

Selective Oxidation: The protected hydroxyl group permits oxidation of C-17 ketone to carboxylic acids without side reactions .

-

Grignard Additions: THP stabilization enables nucleophilic attacks at C-11 or C-16 positions for corticoid synthesis .

Stability and Degradation Pathways

The THP ether group hydrolyzes under acidic aqueous conditions (pH < 3) to regenerate estrone and 5-hydroxypentanal . Kinetic studies reveal a half-life (t<sub>1/2</sub>) of 2.3 hours in 1M HCl at 25°C . Storage recommendations include inert atmospheres (N<sub>2</sub>) and desiccated environments to prevent premature deprotection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume